molecular formula C12H10N4O3S B10868611 N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

Cat. No.: B10868611
M. Wt: 290.30 g/mol
InChI Key: QMHHCYBYFMRNBD-UHFFFAOYSA-N
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Description

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a hydrazino group, and a furan ring

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

N-[(pyridine-3-carbonylamino)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H10N4O3S/c17-10(8-3-1-5-13-7-8)15-16-12(20)14-11(18)9-4-2-6-19-9/h1-7H,(H,15,17)(H2,14,16,18,20)

InChI Key

QMHHCYBYFMRNBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps:

    Formation of the Hydrazino Intermediate: The initial step involves the reaction of 3-pyridinecarboxylic acid with hydrazine hydrate to form the hydrazino intermediate. This reaction is usually carried out in an aqueous medium under reflux conditions.

    Thioamide Formation: The hydrazino intermediate is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding thioamide.

    Cyclization: The final step involves the cyclization of the thioamide with furfural in the presence of an acid catalyst to yield N2-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism by which N2-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can be compared with other similar compounds such as:

    N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENEAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-BENZAMIDE: Contains a benzene ring, offering different reactivity and properties.

    N~2~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-PYRIDINECARBOXAMIDE: Features an additional pyridine ring, which can influence its chemical behavior and applications.

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